5-Fluoro-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
5-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their unique electronic and chemical properties, making them valuable in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iodoimidazo[1,2-a]pyridine can be achieved through various methods. One efficient route involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . The use of non-nucleophilic alcoholic solvents, such as tert-butanol, can increase the yield by reducing competing intermolecular reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used under acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
5-Fluoro-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
6-Bromo-7-fluoro-3-iodo-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester: Contains additional functional groups that modify its reactivity and applications.
Uniqueness
Its unique electronic properties make it a valuable compound for research and development in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
5-fluoro-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H |
InChI Key |
CZIJEUSUVIBQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)F)I |
Origin of Product |
United States |
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